

# Head-to-head comparison of Poliglecaprone and PLGA for controlled drug release

Author: BenchChem Technical Support Team. Date: December 2025



# Head-to-Head Comparison: Poliglecaprone vs. PLGA for Controlled Drug Release

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate biodegradable polymer is a critical decision in the design and development of controlled drug release systems. Among the myriad of options, Poly(lactic-coglycolic acid) (PLGA) has long been considered the gold standard due to its tunable properties and extensive history of use.[1][2] However, other polymers, such as **Poliglecaprone** (PGCL), traditionally used in applications like absorbable sutures, are being explored for their potential in drug delivery.[3][4] This guide provides a comprehensive, data-driven comparison of **Poliglecaprone** 25 (a copolymer of glycolide and ε-caprolactone) and PLGA to aid researchers in making informed decisions for their specific drug delivery applications.

## Physicochemical Properties and Their Impact on Drug Delivery

The fundamental properties of these polymers dictate their behavior in a biological environment and their suitability for encapsulating and releasing therapeutic agents.

**Poliglecaprone** (PGCL) is a synthetic, absorbable, monofilament copolymer of glycolide and  $\varepsilon$ -caprolactone.[3] Its composition imparts a unique combination of flexibility and a predictable



degradation profile. Traditionally, its excellent handling characteristics and biocompatibility have been leveraged in surgical sutures.[4]

Poly(lactic-co-glycolic acid) (PLGA) is a copolymer of lactic acid and glycolic acid, and is one of the most extensively studied biodegradable polymers for drug delivery.[1][2] The ability to precisely control its degradation rate by altering the ratio of lactic acid to glycolic acid is a key advantage.[2]

### **Quantitative Data Summary**

The following tables summarize key quantitative parameters for PGCL and PLGA based on available experimental data. It is important to note that while extensive data exists for PLGA in various drug delivery formulations, the data for PGCL in similar applications is limited. Much of the PGCL data is derived from its use as a suture material.

Table 1: Drug Encapsulation and Loading

| Parameter                       | Poliglecaprone<br>(PGCL)                                         | Poly(lactic-co-<br>glycolic acid)<br>(PLGA)                        | References |
|---------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------|------------|
| Drug Loading<br>Capacity (%)    | Data not available in the context of drug delivery formulations. | 1% - >50% (highly dependent on drug and formulation)               | [5][6]     |
| Encapsulation<br>Efficiency (%) | Data not available in the context of drug delivery formulations. | 25% - >90% (dependent on drug properties and encapsulation method) | [5][6]     |

Note: The lack of specific data for PGCL's drug loading and encapsulation efficiency is a significant gap in the current literature for its application in controlled drug release systems.

Table 2: In Vitro Drug Release Kinetics



| Parameter        | Poliglecaprone<br>(PGCL)                                                                                    | Poly(lactic-co-<br>glycolic acid)<br>(PLGA)                                                                                | References |
|------------------|-------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|------------|
| Release Profile  | Expected to be biphasic (initial burst followed by sustained release), but specific kinetic data is scarce. | Typically biphasic or triphasic: an initial burst release, a lag phase, and a secondary, erosion-controlled release phase. | [7]        |
| Release Duration | Estimated to be in the range of weeks to a few months based on suture absorption data.                      | Can be tuned from days to months by altering the LA:GA ratio and molecular weight.                                         | [2]        |

Table 3: Degradation and Biocompatibility



| Parameter                  | Poliglecaprone<br>(PGCL)                             | Poly(lactic-co-<br>glycolic acid)<br>(PLGA)                                                                                    | References |
|----------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|------------|
| Degradation<br>Mechanism   | Hydrolysis of ester linkages.                        | Bulk erosion through hydrolysis of ester bonds.                                                                                | [8][9]     |
| Degradation Time (in vivo) | Complete absorption in 90 to 120 days (as a suture). | Tunable from 1-2<br>months (50:50 LA:GA)<br>to 5-6 months (85:15<br>LA:GA).                                                    | [2][3]     |
| Biocompatibility           | Excellent, with minimal tissue reaction.             | Generally considered highly biocompatible, though acidic degradation byproducts can sometimes elicit an inflammatory response. | [3][9]     |

### **Experimental Protocols**

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key analyses.

### Protocol 1: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

- Preparation of the Organic Phase: Dissolve a known amount of PLGA and the hydrophobic drug in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol PVA) under high-speed homogenization or sonication. This forms an oil-inwater (O/W) emulsion.



- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
- Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.

# Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

- Drug Extraction: Dissolve a known weight of the drug-loaded nanoparticles in a suitable organic solvent to disrupt the polymer matrix and release the encapsulated drug.
- Quantification: Use a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the drug in the solution.
- · Calculations:
  - Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
  - Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x
     100[10]

#### **Protocol 3: In Vitro Drug Release Study**

- Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- Incubation: Place the container in a shaking incubator maintained at 37°C.
- Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis, HPLC).



 Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.[11]

#### **Protocol 4: In Vitro Degradation Study**

- Sample Incubation: Place a known weight of the polymer (in the form of films, microspheres, or nanoparticles) in a phosphate-buffered saline (PBS) solution at 37°C.
- Monitoring: At regular intervals, retrieve the polymer samples and analyze them for:
  - Mass Loss: Dry the polymer sample to a constant weight and calculate the percentage of mass loss.
  - Molecular Weight Reduction: Determine the change in molecular weight using Gel Permeation Chromatography (GPC).
  - pH of the Medium: Measure the pH of the incubation medium to assess the release of acidic degradation byproducts.
  - Morphological Changes: Observe the surface and internal morphology of the polymer using Scanning Electron Microscopy (SEM).[12]

### **Visualizing the Processes: Diagrams**

Visual representations can clarify complex relationships and workflows in drug delivery research.



Click to download full resolution via product page

Figure 1: Chemical Structures of PLGA and PGCL





Click to download full resolution via product page

Figure 2: General Workflow for Nanoparticle Encapsulation





Click to download full resolution via product page

Figure 3: Biodegradation Pathway of Aliphatic Polyesters

# Head-to-Head Comparison: Performance Analysis Drug Loading and Encapsulation Efficiency

PLGA has demonstrated high versatility in encapsulating a wide range of drugs, from small molecules to large proteins.[2] The encapsulation efficiency and drug loading are highly dependent on the physicochemical properties of the drug (e.g., hydrophobicity) and the chosen encapsulation method.[5][6] For hydrophobic drugs, high encapsulation efficiencies are often achieved.[13]

For PGCL, there is a notable absence of published data on its drug loading and encapsulation efficiency in nanoparticle or microparticle formulations for controlled drug release. Based on its chemical structure, being a copolymer of glycolide and the more hydrophobic  $\epsilon$ -caprolactone, it



can be hypothesized that PGCL would be suitable for encapsulating hydrophobic drugs.[14] However, without experimental data, this remains speculative.

#### **Drug Release Kinetics**

The drug release from PLGA-based systems is well-characterized and is typically governed by a combination of diffusion and polymer erosion.[7] The release profile can be tailored by adjusting the lactic acid to glycolic acid ratio, with higher glycolide content leading to faster degradation and drug release.[2] This allows for the development of formulations with release profiles ranging from days to several months.

The drug release kinetics from PGCL-based delivery systems are not well-documented. Based on its degradation profile as a suture material (complete absorption in 90-120 days), a sustained release over a period of several weeks to a few months could be expected.[3] The degradation of the  $\epsilon$ -caprolactone component is slower than that of the glycolide component, which would contribute to a more prolonged release profile compared to a pure polyglycolide polymer.

#### **Degradation and Biocompatibility**

Both PGCL and PLGA are biodegradable polyesters that degrade via hydrolysis of their ester linkages into biocompatible, metabolic products.[8][9]

PLGA's degradation products are lactic acid and glycolic acid, which are natural metabolites in the body.[9] The accumulation of these acidic byproducts within the polymer matrix can sometimes lead to a localized drop in pH, which may affect the stability of acid-labile drugs or cause a mild inflammatory response.[9]

PGCL degrades into glycolic acid and  $\epsilon$ -hydroxycaproic acid. It is known for its excellent biocompatibility and minimal tissue reactivity, as evidenced by its widespread use in sutures.[3] This favorable biocompatibility profile is a significant advantage for its potential use in drug delivery systems.

#### **Conclusion and Future Perspectives**

PLGA remains the dominant and more extensively characterized polymer for controlled drug release applications. Its tunable degradation and drug release profiles, coupled with a vast



body of literature and regulatory approval, make it a reliable choice for a wide range of therapeutic agents.[1][2]

**Poliglecaprone** (PGCL), while a well-established and biocompatible material for surgical sutures, is still in the nascent stages of exploration for controlled drug delivery applications. Its favorable degradation profile and excellent biocompatibility are promising attributes. However, the current lack of comprehensive experimental data on its drug loading capacity, encapsulation efficiency, and in vitro drug release kinetics is a major hurdle for its widespread adoption in this field.

For researchers and drug development professionals, the choice between PGCL and PLGA will depend on the specific requirements of the application. For well-defined, tunable, and predictable drug release, PLGA is the more established option. PGCL presents an interesting alternative, particularly where its flexibility and excellent biocompatibility are paramount. However, significant further research is required to fully characterize its potential as a drug delivery vehicle and to generate the necessary data for a direct and robust comparison with PLGA. Future studies should focus on fabricating and characterizing PGCL-based microparticles and nanoparticles and evaluating their performance with a variety of model drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mgroupholding.co [mgroupholding.co]
- 4. Poliglecaprone 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgicalsutures.com]



- 5. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled degradation of polycaprolactone-based micropillar arrays PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation behaviour in vitro for poly(D,L-lactide-co-glycolide) as drug carrier PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery FAQs [sigmaaldrich.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrophobic Drug Carrier from Polycaprolactone-b-Poly(Ethylene Glycol) Star-Shaped Polymers Hydrogel Blend as Potential for Wound Healing Application PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Poliglecaprone and PLGA for controlled drug release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204747#head-to-head-comparison-of-poliglecaprone-and-plga-for-controlled-drug-release]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com